molecular formula C22H28N2O3S B2415661 2-(4-(2,4-Dimethylphenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 691387-77-6

2-(4-(2,4-Dimethylphenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2415661
CAS No.: 691387-77-6
M. Wt: 400.54
InChI Key: ULZVZJGJOPZKDP-UHFFFAOYSA-N
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Description

The compound “2-(4-(2,4-Dimethylphenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a type of thiophene derivative . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene-based analogs have been a topic of interest for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing a total of 57 bonds, including 30 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 ester (aromatic), and 1 secondary amide (aliphatic) .


Chemical Reactions Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has been used in various chemical reactions, including the synthesis of anticancer agents and anti-atherosclerotic agents .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

Research has focused on synthesizing novel heterocyclic compounds derived from related chemical structures for potential use in medicinal chemistry. For instance, the synthesis of new benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties. These compounds have shown significant inhibitory activity on COX-2 selectivity, suggesting potential for development into new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Docking Studies

Another study synthesized 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, focusing on their characterization, antimicrobial evaluation, and molecular docking studies. This approach highlights the compound's role in developing new antimicrobial agents with specific mechanisms of action, showcasing its utility in addressing drug resistance issues (Talupur, Satheesh, & Chandrasekhar, 2021).

Antitumor Activity

Compounds within this chemical class have been investigated for their antitumor properties. For example, the study on the synthesis and chemistry of specific imidazotetrazines unveiled a novel broad-spectrum antitumor agent, demonstrating the potential of these compounds in cancer therapy (Stevens et al., 1984).

Catalytic Applications

The utilization of similar compounds in catalytic processes, such as the aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters, indicates potential industrial applications. This process highlights the compound's role in synthesizing carboxamide derivatives, showcasing its versatility and utility in chemical manufacturing (Müller et al., 2005).

Luminescence Sensing and Pesticide Removal

Furthermore, research into metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate demonstrates the compound's potential in environmental applications, such as luminescence sensing of contaminants and pesticide removal. This innovative application underscores the importance of these compounds in developing new materials for environmental monitoring and remediation (Zhao et al., 2017).

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Mechanism of Action

Target of Action

It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, suggesting that they may interact with multiple targets.

Mode of Action

Other thiophene derivatives have been found to exhibit a range of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of pharmacological properties exhibited by other thiophene derivatives , it can be inferred that this compound may affect multiple biochemical pathways

Pharmacokinetics

Thiophene is known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the bioavailability of the compound, as solubility can influence absorption and distribution within the body.

Result of Action

Other thiophene derivatives have been found to exhibit a range of pharmacological properties , suggesting that this compound may have similar effects at the molecular and cellular level.

Properties

IUPAC Name

2-[4-(2,4-dimethylphenoxy)butanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-13-7-9-17(15(3)11-13)27-10-4-5-19(25)24-22-20(21(23)26)16-8-6-14(2)12-18(16)28-22/h7,9,11,14H,4-6,8,10,12H2,1-3H3,(H2,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZVZJGJOPZKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCOC3=C(C=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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